Bis(2,3-dibromopropyl) hydrogen phosphate
Overview
Description
Bis(2,3-dibromopropyl) hydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H11Br4O4P and its molecular weight is 497.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Bis(2,3-dibromopropyl)phosphate is primarily used as a flame retardant . Its primary targets are therefore materials that are susceptible to combustion, such as textiles and plastics . By interacting with these materials, it can significantly reduce their flammability and increase their resistance to fire .
Mode of Action
The compound works by blocking the generation of flammable gases during the decomposition of the host polymer . This occurs at a temperature approximately 50°C below the combustion temperature of the host polymer . This interaction and the resulting changes help to prevent the ignition and spread of fire .
Biochemical Pathways
It is known that the compound can have a significant impact on living organisms, particularly on the nervous and endocrine systems, lungs, and liver
Pharmacokinetics
It is known that the compound has a high octanol-air partition coefficient (koa), a high octanol-water partition coefficient (kow), and a high bioconcentration factor (bcf) . These properties suggest that it can spread in aquatic and terrestrial ecosystems and bioaccumulate in living organisms .
Result of Action
The compound has been shown to exert a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . For example, in one study, male F344 rats administered with the compound developed increased nucleus/cytoplasm ratios, cytomegaly, and nuclear vacuolization and pleomorphism . These changes increased in severity to a toxic tubular nephrosis as treatment continued, and extended to the peripheral cortex by 52 weeks .
Action Environment
The action, efficacy, and stability of Bis(2,3-dibromopropyl)phosphate can be influenced by various environmental factors. For instance, the compound is hygroscopic, meaning it tends to absorb moisture from the air . This can affect its physical properties and potentially its effectiveness as a flame retardant . Furthermore, the compound’s impact on living organisms and the environment can be influenced by factors such as the presence of other chemicals, temperature, and pH .
Biochemical Analysis
Biochemical Properties
It is known that it has a boiling point of 457.7±55.0 °C and a density of 2.310±0.06 g/cm3 . It is slightly soluble in chloroform and methanol
Cellular Effects
It is known that it can cause changes in the epithelial cells at the corticomedullary junction, including increased nucleus/cytoplasm ratios, cytomegaly, and nuclear vacuolization and pleomorphism . These changes can increase in severity to a toxic tubular nephrosis as treatment continues .
Molecular Mechanism
It is known that when heated to decomposition, it emits toxic fumes of bromine and phosphorus oxides .
Temporal Effects in Laboratory Settings
It is known that it is hygroscopic and should be stored in a freezer under an inert atmosphere .
Dosage Effects in Animal Models
It is known that it can cause a high incidence of tumors in the digestive system of rats .
Metabolic Pathways
It is known that it can be metabolized to form reactive intermediates .
Transport and Distribution
It is known that it can be absorbed, distributed, and excreted more slowly than tris (monohalogenated alkyl) phosphates .
Subcellular Localization
It is known that it can cause loss of microvilli and polarity in the epithelium of the proximal convoluted tubules .
Properties
IUPAC Name |
bis(2,3-dibromopropyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br4O4P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPKIOGAUWKEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br4O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34432-82-1 (ammonium salt), 36711-31-6 (magnesium salt), 64864-08-0 (mono-hydrochloride salt) | |
Record name | Bis(2,3-dibromopropyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70275889 | |
Record name | Bis(2,3-dibromopropyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-25-9 | |
Record name | 1-Propanol, 2,3-dibromo-, 1,1′-(hydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5412-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,3-dibromopropyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,3-dibromopropyl)phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 2,3-dibromo-, 1,1'-(hydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,3-dibromopropyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3-dibromopropyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FHM79990G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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